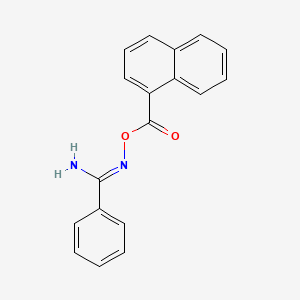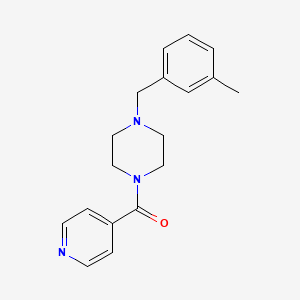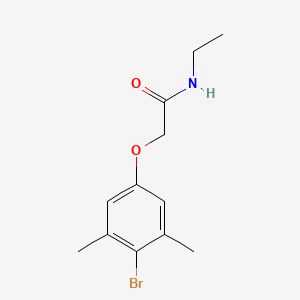
5-chloro-8-quinolinyl 3-methyl-4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Antimicrobial Activity
5-Chloro-8-quinolinol has demonstrated potent antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and even drug-resistant strains. The compound’s ability to disrupt microbial membranes and inhibit essential enzymes makes it a promising candidate for novel antimicrobial agents .
Anticancer Potential
Studies have explored the anticancer potential of 5-chloro-8-quinolinol. It exhibits cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death). Researchers are investigating its mechanism of action and potential use in combination therapies .
Metal Chelation and Coordination Chemistry
Due to its nitrogen and oxygen atoms, 5-chloro-8-quinolinol acts as a versatile ligand for metal ions. It forms stable complexes with transition metals, which find applications in catalysis, sensors, and materials science. The compound’s chelating ability is particularly valuable in metal extraction and environmental remediation .
Photophysical Properties
Researchers have studied the photophysical behavior of 5-chloro-8-quinolinol. Its fluorescence properties make it useful as a probe in biological imaging and sensing applications. Understanding its excited-state behavior contributes to the development of fluorescent sensors .
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor for metals (e.g., steel, aluminum) in aggressive environments. Its ability to form protective films on metal surfaces helps prevent corrosion. Researchers explore its application in coatings and corrosion-resistant materials .
Neuroprotective Effects
Emerging evidence suggests that 5-chloro-8-quinolinol may have neuroprotective properties. It modulates neurotransmitter systems and exhibits antioxidant activity. Investigations focus on its potential in treating neurodegenerative diseases .
属性
IUPAC Name |
(5-chloroquinolin-8-yl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-9-11(4-6-14(10)20(22)23)17(21)24-15-7-5-13(18)12-3-2-8-19-16(12)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWUARMAXVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 3-methyl-4-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)

![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)
